molecular formula C4H12Br3N-2 B107843 Tetramethylammonium tribromide CAS No. 15625-56-6

Tetramethylammonium tribromide

Cat. No. B107843
CAS RN: 15625-56-6
M. Wt: 313.86 g/mol
InChI Key: JFZBJMYWDMJRDB-UHFFFAOYSA-N
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Description

Tetramethylammonium tribromide is not directly mentioned in the provided papers; however, related compounds such as tetraethylammonium tribromide (TEATB) and tetraalkylammonium tribromides have been synthesized and studied for various applications. These compounds are part of a broader class of quaternary ammonium polyhalides, which are known for their use in halogenation reactions and as phase transfer catalysts .

Synthesis Analysis

The synthesis of related quaternary ammonium tribromides involves the reaction of acetyl derivatives with an equimolar amount of tribromide in a dichloromethane–methanol mixture at room temperature, yielding bromoacetyl derivatives . Similarly, tetraethylammonium tribromide (TEATB) has been synthesized electrochemically in a membrane electrolyzer with high current efficiency, demonstrating an alternative method to hazardous direct bromination .

Molecular Structure Analysis

While the molecular structure of tetramethylammonium tribromide is not provided, studies on similar compounds like tetramethylammonium auride and tetramethylammonium azide reveal that these compounds can crystallize in various systems and exhibit isostructural properties with their halogen analogs . The crystal structure of tetramethylammonium picrate, another related compound, has been determined to belong to the triclinic space group, indicating the versatility in structural arrangements for tetramethylammonium salts .

Chemical Reactions Analysis

Tetraalkylammonium tribromides are effective in selective bromination reactions. For instance, phenols react with benzyltrimethylammonium tribromide or tetrabutylammonium tribromide to yield mono-, di-, or tribromophenols selectively under mild conditions . This demonstrates the utility of tetraalkylammonium tribromides in organic synthesis, particularly in halogenation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraalkylammonium bromides have been investigated through various methods. Neutron scattering studies of tetramethylammonium bromide in aqueous solutions have provided insights into the hydration patterns and interactions with water molecules . NMR studies have revealed the molecular motions in the solid phase of tetramethylammonium bromide, such as methyl reorientation and isotropic tumbling of the cation . These studies contribute to a deeper understanding of the behavior of tetraalkylammonium salts in different phases.

Scientific Research Applications

Phase Transition Studies

Tetramethylammonium tribromide compounds, including Tetramethylammonium cadmium tribromide, have been studied for their structural phase transition properties at low temperatures. These compounds exhibit a structural phase transition of the order-disorder type, accompanied by ordering of tetramethylammonium ions. This phenomenon is important for understanding the behavior of materials at different temperatures and has implications in material science (Baĭsa et al., 1993).

Organic Synthesis

Tetramethylammonium tribromide derivatives are utilized in organic chemistry for various synthesis processes. For instance, Tetrabutylammonium tribromide (TBATB) is used as a unique reagent for bromodeboronation of organotrifluoroborates, which is a critical step in the efficient synthesis of (Z)-dibromoalkenes from terminal alkynes (Yao et al., 2010). Similarly, TBATB has been found effective as a catalyst for the synthesis of highly functionalized piperidines (Khan et al., 2010).

Catalysis and Oxidation

Tribromide ion immobilized on magnetic nanoparticles, including Tris(tetraalkyl ammonium tribromide), has been used as a catalyst for the oxidation of sulfides to sulfoxides. This application highlights the versatility of tetramethylammonium tribromide in catalytic processes, offering an environmentally friendly and efficient catalyst for organic transformations (Shiri & Tahmasbi, 2017).

Bromination Reactions

Tetramethylammonium tribromide compounds are used extensively in bromination reactions. They serve as efficient and environmentally benign reagents for solvent-free brominations, such as the bromination of phenols (Kuotsu & Sinha, 2014), and for the synthesis of bromoacetyl derivatives (Kajigaeshi et al., 1987).

Analytical Applications

In analytical chemistry, tetramethylammonium tribromide has been used for the voltametric titration of unsaturation in vegetable oils and fatty acids. This method is valued for its accuracy, high sensitivity, and ease of application (Berthelot et al., 1993).

Safety And Hazards

Tetramethylammonium tribromide can cause severe skin burns and eye damage. It is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

InChI

InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZBJMYWDMJRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.Br[Br-]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-92-3 (Parent)
Record name Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566
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Molecular Weight

313.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylammonium tribromide

CAS RN

15625-56-6
Record name Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1)
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Record name Tetramethylammonium tribromide
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Citations

For This Compound
77
Citations
M Avramoff, J Weiss, O Schächter - The Journal of Organic …, 1963 - ACS Publications
0 Method A: inert solvent with equivalent quantities of alcohol. Method B: alcohol used as a solvent. 6 J. Wislicenus, Ann., 133, 257 (1865). 8 H. Bredereck, R. Gompper, and G. Theilig, …
Number of citations: 76 pubs.acs.org
RE Buckles, JP Yuk - Journal of the American Chemical Society, 1953 - ACS Publications
… with a mixture of bromine and tetramethylammonium tribromide in ethylene chloride was found … Both tetramethylammonium tribromide and tetrabutylammonium tribromide showed very …
Number of citations: 55 pubs.acs.org
FD Chattaway, G Hoyle - Journal of the Chemical Society …, 1923 - pubs.rsc.org
… On cooling, tetramethylammonium tribromide separated. It was recrystallised from warm alcohol … Tetramethylammonium tribromide is able to unite with more bromine, but it has not been …
Number of citations: 151 pubs.rsc.org
RE Buckles, L Harris - Journal of the American Chemical Society, 1957 - ACS Publications
… When tetramethylammonium tribromide was … with a mixture of bromine and tetramethylammonium tribromide was … reaction of tetramethylammonium tribromide. For all of the …
Number of citations: 16 pubs.acs.org
JP YUK - 1952 - search.proquest.com
… With equal concentrations of crotonic acid, bromine, and e di bromobutyric acid, the reaction practically stopped; whereas with tetramethylammonium tribromide the rate of addition was …
Number of citations: 0 search.proquest.com
MK Chaudhuri, AT Khan, BK Patel, D Dey… - Tetrahedron letters, 1998 - Elsevier
… Several tribromides have been reported ie, tetramethylammonium tribromide (TMATB), 2 phenyltrimethylammonium tribromide (PTATB), 3 cetyltrimethylammonium tribromide (…
Number of citations: 172 www.sciencedirect.com
HA Muathen - The Journal of Organic Chemistry, 1992 - ACS Publications
… tothe hazards associated with bromine, several solid brominating agents have been prepared, ie, pyridine hydrobromide perbromide (PyHBr3),1 2 tetramethylammonium tribromide,3 …
Number of citations: 129 pubs.acs.org
R Borah, A Jyoti Thakur - Synthetic communications, 2007 - Taylor & Francis
… The yields were approximately 70–80% for other types of tetraalkylammonium tribromides, which include tetramethylammonium tribromide 1 (76%), tetrabutylammonium tribromide 3 (78…
Number of citations: 10 www.tandfonline.com
H Veisi, A Sedrpoushan, P Mohammadi, AR Faraji… - RSC Advances, 2014 - pubs.rsc.org
… Several tribromides have been reported, that is, tetramethylammonium tribromide, 7 phenyltrimethylammonium tribromide, 8 cetyltrimethylammonium tribromide, tetrabutylammonium …
Number of citations: 28 pubs.rsc.org
L Harris - 1955 - search.proquest.com
… tetramethylammonium tribromide in ethylene chloride was found to de pend on the first power of the concentration of each of the thre e reagents . Three types of me chanism will explain …
Number of citations: 0 search.proquest.com

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